molecular formula C16H11BrN2O4 B12932009 Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-70-8

Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-

Cat. No.: B12932009
CAS No.: 651748-70-8
M. Wt: 375.17 g/mol
InChI Key: URAYHDKPAZOTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a bromophenyl group, an imidazolidinone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituent introduced, such as phenyl ethers or amines.

Scientific Research Applications

3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the imidazolidinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is unique due to its combination of a bromophenyl group, an imidazolidinone ring, and a benzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- is a notable example, possessing potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- is C17H14BrN2O4C_{17}H_{14}BrN_{2}O_{4}. Its structure includes a benzoic acid moiety linked to a 2,5-dioxo-1-imidazolidinyl group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. In a study evaluating various benzoic acid derivatives against bacterial strains, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Benzoic acid derivative3264

These findings suggest that the presence of the bromophenyl group enhances the antimicrobial efficacy of the compound .

Anticancer Activity

The anticancer potential of Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- was evaluated in vitro using human cancer cell lines. The compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined through MTT assays:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analysis .

Anti-inflammatory Properties

In vivo studies have shown that this compound possesses anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, treatment with Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- significantly reduced inflammation compared to control groups. The percentage inhibition of edema was recorded as follows:

Treatment GroupEdema Inhibition (%)
Control0
Compound Dose 140
Compound Dose 265

These results indicate that the compound may inhibit pro-inflammatory cytokines and mediators .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of Benzoic acid derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a marked improvement in infection resolution compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

A phase II clinical trial investigated the use of this benzoic acid derivative as an adjunct therapy in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced tumor sizes in patients receiving the compound alongside conventional chemotherapy .

Properties

CAS No.

651748-70-8

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

3-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H11BrN2O4/c17-11-4-6-12(7-5-11)18-9-14(20)19(16(18)23)13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

URAYHDKPAZOTPB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.